molecular formula C12H12N2OS2 B2454722 2-(Allylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole CAS No. 338968-08-4

2-(Allylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole

Cat. No.: B2454722
CAS No.: 338968-08-4
M. Wt: 264.36
InChI Key: VAQRDUCPLVESOO-UHFFFAOYSA-N
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Description

2-(Allylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole is a heterocyclic compound that features both sulfur and nitrogen atoms within its structure

Properties

IUPAC Name

2-(2-methylsulfanylphenyl)-5-prop-2-enylsulfanyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS2/c1-3-8-17-12-14-13-11(15-12)9-6-4-5-7-10(9)16-2/h3-7H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQRDUCPLVESOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NN=C(O2)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Allylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-(methylsulfanyl)benzoic acid hydrazide with allyl isothiocyanate under reflux conditions in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of a thiosemicarbazide intermediate, which cyclizes to form the oxadiazole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors for better control, and ensuring compliance with safety and environmental regulations.

Types of Reactions:

    Oxidation: The sulfur atoms in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The allyl and methylsulfanyl groups can participate in various substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

    Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Antimicrobial Agents: Due to its heterocyclic structure, it has potential as an antimicrobial agent.

    Anticancer Research: Preliminary studies suggest it may exhibit cytotoxic activity against certain cancer cell lines.

Industry:

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The biological activity of 2-(Allylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole is primarily due to its ability to interact with various molecular targets. The sulfur atoms can form strong interactions with metal ions, while the oxadiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can disrupt biological pathways, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

  • 2-(Methylsulfanyl)-5-phenyl-1,3,4-oxadiazole
  • 2-(Allylsulfanyl)-5-phenyl-1,3,4-oxadiazole
  • 2-(Methylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole

Uniqueness: The presence of both allylsulfanyl and methylsulfanyl groups in 2-(Allylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole provides unique steric and electronic properties. This makes it more versatile in chemical reactions and potentially more effective in biological applications compared to its analogs.

Biological Activity

2-(Allylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole, with the CAS number 338968-08-4 and molecular formula C12H12N2OS2, is a compound belonging to the oxadiazole family. This class of compounds has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this specific oxadiazole derivative, supported by data tables and relevant case studies.

PropertyValue
Molecular FormulaC12H12N2OS2
Molar Mass264.37 g/mol
CAS Number338968-08-4

Mechanisms of Biological Activity

The biological activity of 1,3,4-oxadiazoles, including the compound , is attributed to several mechanisms:

  • Anticancer Activity : Oxadiazole derivatives have been shown to inhibit various cancer cell lines through mechanisms such as:
    • Inhibition of growth factors and enzymes involved in cancer proliferation.
    • Targeting specific proteins like thymidylate synthase and histone deacetylases (HDAC) which play roles in cancer cell survival and proliferation .
  • Antimicrobial Effects : The oxadiazole ring has demonstrated significant antimicrobial properties against various pathogens:
    • Antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.
    • Antifungal and antitubercular effects have also been reported .
  • Anti-inflammatory and Antioxidant Properties : Research indicates that oxadiazoles exhibit anti-inflammatory effects and can act as antioxidants, further broadening their therapeutic potential .

Case Studies and Research Findings

Several studies have investigated the biological activities of oxadiazole derivatives, providing insights into their efficacy:

  • Study on Anticancer Activity : A review highlighted that structural modifications of 1,3,4-oxadiazoles significantly enhanced their cytotoxicity against various cancer cell lines. For instance, compounds were tested against breast cancer cells with promising results in inhibiting cell growth through apoptosis induction .
  • Antimicrobial Evaluation : Dhumal et al. (2016) synthesized a series of 1,3,4-oxadiazole derivatives that exhibited potent antitubercular activity against Mycobacterium bovis. The most active compounds showed effective inhibition in both active and dormant states of the bacteria .
  • Molecular Docking Studies : These studies have been employed to predict the binding affinities of oxadiazole derivatives to target proteins involved in cancer progression. Such studies indicated that certain modifications could enhance binding efficacy significantly .

Summary of Biological Activities

The following table summarizes the biological activities reported for this compound:

Activity TypeSpecific Findings
AnticancerInhibits growth factors; targets HDAC and thymidylate synthase
AntimicrobialEffective against S. aureus, E. coli, antifungal activity noted
Anti-inflammatoryExhibits anti-inflammatory properties; potential as an antioxidant

Scientific Research Applications

Antibacterial Activity

Recent studies have shown that oxadiazole derivatives exhibit significant antibacterial properties. For instance, a study synthesized various 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles and evaluated their in vitro antibacterial activity against several bacterial strains including Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. The results indicated that certain derivatives demonstrated potent antibacterial effects, suggesting that compounds like 2-(Allylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole could be developed further as potential antibacterial agents .

Antioxidant Properties

The antioxidant activity of oxadiazoles is another area of interest. Compounds containing the oxadiazole motif have been reported to scavenge free radicals effectively. A study highlighted the synthesis of various oxadiazole derivatives and their evaluation for antioxidant activity using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. Results showed that some derivatives exhibited significant antioxidant properties, which could be attributed to the presence of the sulfur-containing substituents in their structure .

Anti-Cancer Applications

The potential of this compound as an anti-cancer agent has also been investigated. Research involving the synthesis of related oxadiazole derivatives demonstrated their cytotoxic effects on cancer cell lines such as LN229 glioblastoma cells. The compounds were found to induce apoptosis and inhibit cell proliferation effectively. In vivo studies further confirmed their anti-cancer potential by showing significant tumor reduction in animal models .

Anti-Diabetic Effects

In addition to its antibacterial and anti-cancer properties, research has indicated that oxadiazole derivatives may possess anti-diabetic effects. A study involving molecular docking simulations and biological evaluations revealed that certain synthesized oxadiazoles could lower glucose levels in diabetic models. This suggests a promising avenue for developing new therapeutic agents for diabetes management .

Summary Table of Biological Activities

Activity Description References
AntibacterialEffective against various bacterial strains; potential for drug development ,
AntioxidantSignificant free radical scavenging ability ,
Anti-CancerInduces apoptosis in cancer cells; reduces tumor growth in vivo ,
Anti-DiabeticLowers glucose levels in diabetic models ,

Q & A

Q. What synthetic methodologies are commonly used to prepare 2-(Allylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole derivatives?

The synthesis typically involves cyclization reactions of thiosemicarbazides or hydrazide intermediates. For example:

  • Hydrazide cyclization : Hydrazine hydrate reacts with methyl [(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetate under reflux in ethanol, followed by cyclization to form the oxadiazole core .
  • Iodine-mediated cyclodesulfurization : A one-pot synthesis using molecular iodine promotes intramolecular cyclization of dithiocarbamate salts, yielding 1,3,4-oxadiazoles with high functional group compatibility .
  • Alkylation of thiol intermediates : 1,3,4-Oxadiazole-5-thiol derivatives react with alkyl/aralkyl halides (e.g., allyl bromide) in K₂CO₃/DMF to introduce sulfanyl groups .

Q. What analytical techniques are critical for characterizing this compound?

  • Spectroscopy :
    • IR : Confirms functional groups (e.g., C=N stretching at 1600–1650 cm⁻¹, S–S bonds at 500–600 cm⁻¹) .
    • NMR : Distinguishes aromatic protons (δ 7.0–8.5 ppm) and allylsulfanyl/methylsulfanyl substituents (δ 2.5–3.5 ppm for –SCH₃; δ 5.0–6.0 ppm for allyl protons) .
  • Elemental analysis : Validates purity and stoichiometry .
  • HPLC : Used to resolve sulfonamide mixtures or assess compound stability (e.g., C18 columns with methanol/water gradients) .

Advanced Research Questions

Q. What in vitro and in vivo models demonstrate the anticancer potential of this compound?

  • In vitro :
    • MTS assay : Compound 3e (structurally similar) showed IC₅₀ values of 12.3 μM against MDA-MB-231 (breast adenocarcinoma) and 18.7 μM against HT-29 (colon adenocarcinoma) .
    • Apoptosis assays : Flow cytometry revealed caspase-3 activation and G2/M cell cycle arrest in MDA-MB-231 cells .
  • In vivo :
    • Predictive studies using PASS software suggest STAT3 and miR-21 as pharmacological targets, warranting validation in xenograft models .

Q. How does structural modification of the oxadiazole core influence HDAC6 inhibition?

  • Key modifications :
    • Allylsulfanyl group : Enhances selectivity for HDAC6 over other isoforms (e.g., HDAC1) by fitting into the enzyme’s hydrophobic pocket .
    • Methylsulfanylphenyl substituent : Improves metabolic stability compared to bulkier groups (e.g., tert-butylphenyl) .
  • Data : Derivatives with similar structures (e.g., 2-(4-biphenylyl)-5-phenyl-1,3,4-oxadiazole) showed HOMO/LUMO energy levels (6.2 eV/2.4 eV) compatible with HDAC6’s catalytic site .

Q. How can researchers resolve contradictions in reported anti-inflammatory activity data?

  • Case study : Two oxadiazole derivatives with 4-chlorophenyl and 3,4-dimethoxyphenyl groups exhibited 59.5% and 61.9% anti-inflammatory activity (carrageenan-induced edema test), slightly lower than indomethacin (64.3%) .
  • Resolution strategies :
    • Dose-response curves : Test higher doses (e.g., 40 mg/kg) to determine efficacy ceilings.
    • Ulcerogenicity assays : Confirm if reduced activity correlates with lower gastrointestinal toxicity .
    • Molecular docking : Compare binding affinities to COX-2 or NF-κB pathways .

Q. What mechanistic insights exist for its anticonvulsant activity?

  • In vivo models :
    • Oxadiazole derivatives with phenylthio substituents (e.g., 5-[2-(phenylthio)phenyl]-1,3,4-oxadiazole) showed potent anticonvulsant effects in maximal electroshock (MES) and pentylenetetrazole (PTZ) tests .
  • Proposed mechanism : Modulation of GABAergic neurotransmission or sodium channel blocking, inferred from structural analogs .

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